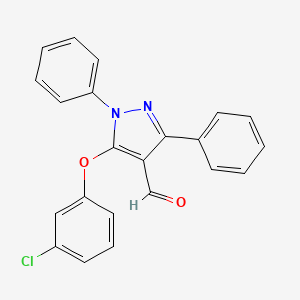

5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Description

5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based derivative characterized by a carbaldehyde functional group at the 4-position, a 3-chlorophenoxy substituent at the 5-position, and phenyl groups at the 1- and 3-positions of the pyrazole ring. This compound’s structural uniqueness lies in the combination of electron-withdrawing (3-chlorophenoxy) and aromatic (phenyl) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

5-(3-chlorophenoxy)-1,3-diphenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O2/c23-17-10-7-13-19(14-17)27-22-20(15-26)21(16-8-3-1-4-9-16)24-25(22)18-11-5-2-6-12-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUIYUFKYWUFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2C=O)OC3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions.

Introduction of the 3-chlorophenoxy group: The 3-chlorophenoxy group can be introduced via nucleophilic substitution reactions using 3-chlorophenol and appropriate leaving groups such as halides or tosylates.

Aldehyde functionalization: The aldehyde group at the 4-position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

1.1. Claisen-Schmidt Condensation

The aldehyde group undergoes base-catalyzed condensation with ketones to form α,β-unsaturated ketones (chalcones). For example:

-

Reaction with acetophenone derivatives in ethanolic NaOH yields (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-one derivatives .

-

Typical conditions:

1.2. Formation of Schiff Bases

Reaction with primary amines (e.g., aniline derivatives, hydrazines) produces Schiff bases:

-

Condensation with 3-hydrazinylquinoline in ethanol under reflux affords hydrazone derivatives .

-

Example :

2.1. Aldehyde to Carboxylic Acid

The aldehyde group is oxidized to a carboxylic acid using strong oxidizing agents:

-

Typical Reaction :

2.2. Esterification

The resulting carboxylic acid can be esterified:

3.1. Grignard Reagent Addition

The aldehyde reacts with Grignard reagents (e.g., RMgX) to form secondary alcohols:

-

Product : 4-(Hydroxy(aryl)methyl)-5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole

3.2. Reaction with Active Methylene Compounds

Condensation with malononitrile or ethyl cyanoacetate yields α,β-unsaturated nitriles:

-

Example :

4.1. Formation of Pyridinylpyrazoles

Chalcone derivatives (from Claisen-Schmidt condensation) undergo cyclization with phenacyl pyridinium bromides under Krohnke conditions:

Biological Activity Correlations

While the focus is on chemical reactivity, synthesized derivatives exhibit notable bioactivities:

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of pyrazole, including 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, exhibit notable antimicrobial properties. A study highlighted that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents in pharmaceutical formulations .

Case Study:

A specific investigation into the compound's antimicrobial efficacy demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential use in treating infections caused by resistant bacterial strains.

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research has shown that pyrazole derivatives can reduce inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Table 1: Summary of Pharmacological Activities

Synthesis and Chemical Properties

The synthesis of this compound involves a multi-step process that typically includes the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-carboxaldehyde with chlorophenol under alkaline conditions . The resulting compound exhibits several notable chemical properties:

- Molecular Formula: C₁₆H₁₃ClN₂O

- Melting Point: Approximately 74–75 °C

- Solubility: Soluble in organic solvents like DMSO and ethanol

Material Science Applications

Beyond pharmacology, this compound has applications in material science, particularly in the development of novel materials with specific electronic or optical properties.

3.1 Organic Electronics

Research has explored the use of pyrazole derivatives in organic electronic devices due to their favorable electronic properties. The incorporation of this compound into polymer matrices has been shown to enhance charge transport characteristics, making it a candidate for organic semiconductors .

Table 2: Material Properties for Electronic Applications

| Property | Value | Application Area |

|---|---|---|

| Charge Mobility | High | Organic semiconductors |

| Thermal Stability | Moderate | Device fabrication |

| Optical Absorption | Broad spectrum | Photovoltaic cells |

Mechanism of Action

The mechanism of action of 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In general, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example:

Enzyme Inhibition: Pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Receptor Modulation: Pyrazole derivatives can modulate receptors involved in cell signaling, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The 3-chlorophenoxy group in the target compound introduces steric hindrance and electron-withdrawing effects distinct from the 4-chlorophenoxy analog . The meta-substitution may reduce symmetry and alter binding interactions compared to para-substituted derivatives. Trifluoromethyl (CF₃) in the 3-position (e.g., ) enhances lipophilicity and metabolic stability, a feature absent in the target compound.

Biological Activity: The 4-chlorophenoxy derivative exhibits confirmed antimicrobial and anti-inflammatory activities , likely due to its balanced hydrophobicity and hydrogen-bonding capacity.

Synthetic Pathways: The target compound and its analogs are synthesized via Claisen-Schmidt condensation (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde reacting with substituted acetophenones) . Microwave-assisted synthesis in ionic liquids (e.g., ) improves reaction yields (up to 85%) compared to conventional methods (60–70%).

Crystallographic and Physicochemical Comparisons

- 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (): Crystal system: Monoclinic, space group P2₁/c. Key bond lengths: C=O (1.215 Å), C–Cl (1.737 Å). Planarity of the pyrazole ring facilitates intermolecular interactions.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():

- Sulfanyl (S–) substituent increases molecular weight (MW = 437.3 g/mol) and polarizability.

- Dihedral angle between pyrazole and chlorophenyl rings: 85.2°, indicating significant torsional strain.

Pharmacological Implications

- Anticancer Potential: 1,3-Diphenylpyrazole derivatives (e.g., ) show moderate activity against cancer cell lines (IC₅₀ = 12–25 μM), likely via apoptosis induction.

- Agrochemical Applications: Trifluoromethyl-substituted analogs (e.g., ) may align with known pyrazole-based pesticides (e.g., fipronil derivatives ).

Biological Activity

5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data tables.

- Molecular Formula : C₁₆H₁₁ClN₂O

- Molecular Weight : 282.72 g/mol

- CAS Number : 5499-67-2

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, revealing their potential in various therapeutic applications. The following sections detail specific activities associated with this compound.

1. Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. Notably, this compound has demonstrated potent activity against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Xia et al. (2022) | A549 (Lung Cancer) | 49.85 | Induction of apoptosis |

| Burguete et al. (2014) | MTB strain H37Rv | 6.25 | Antimicrobial activity against tuberculosis |

| Selvam et al. (2014) | Various Tumor Lines | - | Anti-inflammatory and apoptosis induction |

The compound has been linked to significant cell apoptosis and growth inhibition in specific cancer cell lines, making it a candidate for further development in cancer therapy .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound has been shown to inhibit pro-inflammatory cytokines effectively.

| Study | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| Selvam et al. (2014) | TNF-α: 76% IL-6: 86% | 10 |

This activity suggests that the compound may be useful in treating inflammatory diseases by modulating immune responses .

3. Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have also been investigated, with promising results against various bacterial strains.

| Pathogen | Activity (µg/mL) | Standard Drug Comparison |

|---|---|---|

| E. coli | 40 | Ampicillin |

| Bacillus subtilis | 40 | Amoxicillin |

| Aspergillus niger | 40 | Griseofulvin |

These findings indicate that the compound possesses broad-spectrum antimicrobial properties, making it a potential candidate for infection treatment .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A study on its efficacy against lung cancer cells showed a marked reduction in cell viability and an increase in apoptosis markers.

- Case Study 2 : Investigations into its anti-inflammatory effects revealed significant reductions in swelling and pain in animal models of arthritis when treated with this compound.

Q & A

Q. What are the established synthetic routes for 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, and what reaction conditions are critical for achieving high yields?

The compound is synthesized via nucleophilic aromatic substitution, where 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde reacts with 3-chlorophenol under basic conditions (e.g., K₂CO₃ or KOH) in polar aprotic solvents like DMSO at 80–100°C for 3–6 hours. A 1:1 molar ratio of starting materials and post-reaction recrystallization from ethanol ensures purity and yields >75% .

Q. Which spectroscopic and crystallographic methods are routinely employed to confirm the structural integrity of the compound?

Key techniques include:

- ¹H/¹³C NMR to verify aromatic proton environments and aldehyde functionality.

- IR spectroscopy for C=O stretching (~1700 cm⁻¹).

- Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to resolve bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. How can researchers optimize the nucleophilic aromatic substitution step to minimize byproduct formation?

Screen bases (K₂CO₃ vs. KOH) and solvents (DMSO vs. DMF) to enhance phenol nucleophilicity. Lower temperatures (60–80°C) with extended reaction times (8–12 hours) reduce over-alkylation. Monitor via TLC/HPLC; KOH in DMSO at 80°C for 5 hours achieves >85% yield .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data for molecular geometry?

Use periodic DFT with dispersion corrections (e.g., Grimme’s D3) to model crystal packing effects. Refine high-resolution SCXRD data (<1.0 Å) using SHELXL. Compare with analogs (e.g., 5-(4-chlorophenoxy) derivatives) to identify substituent-driven conformational trends .

Q. How should batch-to-batch purity variability be managed during pharmacological evaluation?

Enforce HPLC purity thresholds (≥95%) and elemental analysis. Standardize bioassays using reference microbial strains (e.g., S. aureus ATCC 25923) and replicate testing (n=3). Studies on 5-(4-chlorophenoxy) analogs show <10% MIC variation with strict quality control .

Q. What experimental approaches determine reactive sites on the pyrazole ring for functionalization?

Perform directed electrophilic substitutions (e.g., nitration, halogenation) under controlled conditions. Analyze products via LC-MS and SCXRD (e.g., nitro derivatives). Analog studies reveal C-5 selectivity due to electron-donating phenoxy groups .

Q. How can the aldehyde group be stabilized during derivatization reactions like Knoevenagel condensation?

Protect the aldehyde as a dimethyl acetal using trimethyl orthoformate in methanol (p-TsOH, 0°C to RT, 12 hours). Deprotect with 5% HCl (30 minutes). This method preserves functionality, as shown in condensations with ethyl cyanoacetate .

Methodological Notes

- SHELX Software : Critical for refining crystallographic data; resolve hydrogen bonding networks and torsional strain using high-resolution datasets .

- Pharmacological Reproducibility : Cross-validate antimicrobial activity with structural analogs (e.g., 5-(4-chlorophenoxy) derivatives) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.